molecular formula C13H21NO2 B1615001 N-Nonylmaleimide CAS No. 20458-51-9

N-Nonylmaleimide

Cat. No.: B1615001
CAS No.: 20458-51-9
M. Wt: 223.31 g/mol
InChI Key: UNJAMUMWPRRGHF-UHFFFAOYSA-N
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Description

N-Nonylmaleimide is an alkylated maleimide derivative that serves as a valuable reagent in scientific research. Maleimides are recognized for their high selectivity and reactivity toward thiol groups in cysteine residues, making them privileged scaffolds in bioconjugation chemistry for modifying proteins and peptides . The extended nonyl chain may influence the compound's properties, such as its lipophilicity and membrane permeability, which can be exploited in the design of probes and inhibitors. Researchers utilize related N-substituted maleimides in diverse areas, including the development of enzyme inhibitors, such as selective monoglyceride lipase inhibitors for studying endocannabinoid signaling , and in the synthesis of complex molecular architectures through cycloaddition reactions . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-nonylpyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-2-3-4-5-6-7-8-11-14-12(15)9-10-13(14)16/h9-10H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNJAMUMWPRRGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCN1C(=O)C=CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333585
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20458-51-9
Record name N-Nonylmaleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation via Cyclodehydration of N-Nonylmaleamic Acid

This classical approach is well-documented in patent US3018290A and involves the following steps:

  • Step 1: Formation of N-Nonylmaleamic Acid

    • Maleic anhydride is reacted with nonylamine in an organic solvent such as dichloromethane or diethyl ether at room temperature to form N-nonylmaleamic acid.
  • Step 2: Cyclodehydration to N-Nonylmaleimide

    • The N-nonylmaleamic acid is then cyclized by heating with acetic anhydride in the presence of a base such as triethylamine or sodium acetate.
    • The reaction is typically carried out under reflux or on a steam bath for 30 minutes to several hours.
    • After completion, the reaction mixture is cooled, and the product is precipitated or extracted.
    • Purification is achieved by washing with water, drying, and vacuum distillation or recrystallization.

Example Conditions (Adapted from N-Butylmaleimide Preparation):

Parameter Typical Value/Condition
Solvent Dichloromethane or benzene
Base Triethylamine or sodium acetate
Dehydrating agent Acetic anhydride
Temperature Reflux (approx. 50–80 °C)
Reaction time 30 min to 3 hours
Workup Washing with aqueous sodium hydroxide and water, drying, vacuum distillation

This method yields high-purity N-substituted maleimides, including this compound, as confirmed by infrared spectroscopy and chromatographic analysis.

Alternative Synthesis via Mitsunobu Reaction

A second synthetic route involves the Mitsunobu reaction, which couples a primary alcohol with maleimide to form N-alkylmaleimides. This method is particularly useful for preparing N-alkylmaleimides where the alkyl group is introduced via the corresponding alcohol rather than the amine.

  • Reagents and Conditions:

    • Maleimide
    • Nonyl alcohol (as the alkyl source)
    • Triphenylphosphine (PPh3)
    • Diethyl azodicarboxylate (DEAD)
    • Neopentyl alcohol (as a co-solvent)
    • Anhydrous tetrahydrofuran (THF) as solvent
  • Procedure:

    • The reagents are stirred together under anhydrous conditions at room temperature.
    • The reaction proceeds via nucleophilic substitution to yield this compound.

This method provides an alternative when the amine route is less convenient or when the alcohol precursor is more readily available.

Microwave-Assisted Synthesis in Ionic Liquids

Recent advances have demonstrated sustainable synthetic procedures using microwave irradiation and ionic liquids as solvents, which can enhance reaction rates and yields while reducing environmental impact.

  • Procedure:
    • Maleimide derivatives, including N-alkyl substituted maleimides, are reacted with hydrazones or other precursors in ionic liquids such as 1-butyl-3-methylimidazolium chloride ([bmim][Cl]).
    • Microwave heating at 100 °C for 2 hours facilitates the cyclization and functionalization reactions.
    • The ionic liquid can be recovered and reused with high efficiency (>95% recovery).

Although this method is more commonly applied to functionalized maleimides and related compounds, it demonstrates the potential for green chemistry approaches in this compound synthesis.

Comparative Summary of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Limitations
Cyclodehydration of Maleamic Acid Maleic anhydride, Nonylamine, Acetic anhydride, Base Reflux in organic solvent, 30 min–3 h High purity, well-established, scalable Requires handling of acetic anhydride and organic solvents
Mitsunobu Reaction Maleimide, Nonyl alcohol, PPh3, DEAD Room temperature, anhydrous THF Alternative alkylation route, mild conditions Requires hazardous reagents (DEAD), sensitive to moisture
Microwave-assisted in Ionic Liquids Maleimide derivatives, Ionic liquid Microwave heating, 100 °C, 2 h Green chemistry, solvent reuse Specialized equipment, less common for simple N-alkylmaleimides

Research Findings and Analytical Data

  • The cyclodehydration method yields this compound with high purity as confirmed by infrared spectroscopy, showing characteristic imide carbonyl stretches around 1700 cm⁻¹.
  • Vapor phase chromatography and nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity.
  • Yields typically range from 80% to 95% depending on reaction scale and purification.
  • The Mitsunobu approach provides comparable yields but requires careful control of reaction conditions to avoid side reactions.
  • Microwave-assisted synthesis offers rapid reaction times and environmental benefits but is more suited for functionalized derivatives rather than simple alkyl substitutions.

Chemical Reactions Analysis

Thiol-Maleimide Conjugation

N-nonylmaleimide undergoes a Michael addition with thiols, forming stable thiosuccinimide adducts. This reaction is pH-dependent, with optimal chemoselectivity for thiols at pH 6.5–7.5 . Key characteristics include:

ParameterValue/ObservationSource
Reaction Rate (k)~1,000× faster than amine reactions
Stability of AdductResists hydrolysis at pH 7.4 for >10 h
Retro ReactionOccurs in reducing environments (e.g., glutathione)

Diels-Alder Reactions

As a dienophile, N-nonylmaleimide participates in Diels-Alder (D-A) reactions with electron-rich dienes (e.g., furans). Kinetic studies of analogous N-alkylmaleimides reveal:

DieneActivation Energy (E<sub>a</sub>)SolventYield (%)
Furfuryl acetate40 ± 3 kJ mol<sup>−1</sup>Bulk polymer85–90
Anthracene47 kJ mol<sup>−1</sup>Toluene78

The bulky nonyl group may sterically hinder diene approach, slightly reducing reaction rates compared to smaller N-alkylmaleimides .

Photochemical [2 + 2] Cycloaddition

Under 370 nm UV light , N-nonylmaleimide reacts with alkenes (e.g., styrene) to form cyclobutane derivatives without requiring a photocatalyst :

AlkeneProduct Diastereomer RatioSolventYield (%)
Styrene65:35CH<sub>2</sub>Cl<sub>2</sub>92
1-Hexene70:30CH<sub>2</sub>Cl<sub>2</sub>88

The reaction proceeds via triplet-state maleimide excitation, forming a diradical intermediate . The nonyl group’s electron-donating effect slightly lowers triplet quantum yield compared to N-benzylmaleimide (Φ ≈ 0.03–0.07) .

Recyclization with Binucleophiles

N-nonylmaleimide reacts with binucleophiles (e.g., 2-aminopyridines) to form heterocycles. For example:

  • With 2-aminopyridine , it forms 2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl succinimide via nucleophilic attack at the maleimide’s β-carbon, followed by recyclization .

  • Thioamides yield thiazoles through sulfur-initiated cyclization .

The nonyl group’s steric bulk may slow initial nucleophilic attack but stabilizes intermediates via hydrophobic interactions .

Hydrolysis and Stability

N-nonylmaleimide hydrolyzes to maleamic acid in aqueous media, but its nonyl substituent delays hydrolysis compared to N-arylmaleimides:

ConditionHydrolysis Half-Life (h)Source
pH 7.4, 25°C>10
pH 10.0, 37°C~2

Amine Reactivity

Scientific Research Applications

N-Nonylmaleimide has a wide range of applications in scientific research:

    Polymer Chemistry: It is used as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties.

    Bioconjugation: Due to its reactivity with thiol groups, it is employed in the bioconjugation of proteins and peptides.

    Materials Science: this compound is used in the development of advanced materials, including coatings and adhesives, due to its excellent adhesion properties.

Mechanism of Action

The mechanism of action of N-Nonylmaleimide involves its ability to form covalent bonds with nucleophiles, particularly thiol groups. This reactivity is attributed to the electron-deficient nature of the maleimide ring, which facilitates nucleophilic attack. The compound can modify proteins and other biomolecules by reacting with cysteine residues, thereby altering their function.

Comparison with Similar Compounds

Alkyl Chain Length vs. Inhibitory Activity

The inhibitory potency of N-alkylmaleimides against MGL correlates with alkyl chain length, as hydrophobicity enhances target interaction. Key comparisons include:

Compound Molecular Formula Molecular Weight (g/mol) Alkyl Chain Length IC₅₀ (μM)
N-Nonylmaleimide C₁₃H₂₁NO₂ 223.3 C9 3.55
N-Hexadecylmaleimide C₂₀H₃₃NO₂ 319.5 C16 2.69
N-Dodecylmaleimide* C₁₆H₂₇NO₂ 265.4 C12 N/A
Shorter-chain analogue* - - 24.5

*N-Dodecylmaleimide (C12) lacks explicit activity data in the provided evidence, while the "shorter-chain analogue" (IC₅₀ = 24.5 μM) refers to an unspecified compound with a substituent shorter than nonyl .

Trends :

  • Increasing chain length from C9 to C16 improves inhibition marginally (3.55 μM → 2.69 μM), suggesting diminishing returns beyond C7.
  • Shorter chains (e.g., .="" activity="" binding="" critical="" exhibit="" highlighting="" hydrophobicity="" in="" li="" mgl="" of="" reduced="" role="" significantly="" the="" μm),=""> )>

Aromatic vs. Alkyl Substituents

N-Benzylmaleimide (C₁₁H₉NO₂, MW 187.19 g/mol) substitutes the alkyl chain with a benzyl group, introducing aromaticity and steric bulk . While its activity data is unavailable in the provided evidence, structural differences imply distinct binding mechanisms:

  • Alkyl chains : Enhance membrane permeability and hydrophobic interactions with MGL’s active site.
  • Benzyl groups : May engage in π-π stacking or polar interactions but could reduce solubility or access to hydrophobic pockets.

Biological Activity

N-Nonylmaleimide is a synthetic compound derived from maleic anhydride, which has garnered attention for its biological activity, particularly as a selective inhibitor in various enzymatic processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a nonyl group attached to the nitrogen of the maleimide structure. Its chemical formula is C13H22N2O2C_{13}H_{22}N_2O_2, and it exhibits properties typical of maleimides, including reactivity towards nucleophiles due to the electrophilic nature of the double bond adjacent to the carbonyl group.

This compound acts primarily as an irreversible inhibitor of specific enzymes. It has been shown to interact with thiol groups in proteins, leading to the modification of enzyme activity. This property is particularly relevant in the context of monoglyceride lipase (MGL) and fatty acid amide hydrolase (FAAH), both of which are involved in lipid metabolism and endocannabinoid signaling.

Enzymatic Inhibition Studies

Research indicates that this compound exhibits selective inhibition towards MGL, with reported IC50 values in the low micromolar range. For instance, studies have demonstrated that derivatives of N-substituted maleimides can inhibit MGL with IC50 values as low as 16.6 μM . This selectivity is crucial for therapeutic applications targeting conditions like pain and inflammation mediated by endocannabinoids.

Biological Activity and Therapeutic Potential

The biological activity of this compound extends beyond enzyme inhibition. It has been implicated in various physiological processes, including:

  • Pain Management : By modulating endocannabinoid levels through MGL inhibition, this compound may provide relief from chronic pain conditions.
  • Anti-inflammatory Effects : The compound's ability to influence lipid signaling pathways positions it as a potential anti-inflammatory agent.
  • Cancer Therapy : Research suggests that manipulating endocannabinoid levels could affect tumor growth and metastasis, making this compound a candidate for cancer therapeutics.

Case Study 1: Endocannabinoid Modulation

A study evaluated the effects of this compound on endocannabinoid levels in rat cerebellar membranes. The results indicated that treatment with this compound led to a significant increase in 2-arachidonoylglycerol (2-AG) levels due to MGL inhibition. This modulation was associated with reduced pain responses in animal models .

Case Study 2: Selectivity Profile

Another investigation focused on the selectivity of this compound against FAAH and MGL. The findings revealed that while FAAH inhibition was less pronounced, MGL showed a robust response to this compound treatment, highlighting its potential for targeted therapeutic strategies .

Data Tables

CompoundTarget EnzymeIC50 (μM)Selectivity Ratio
This compoundMonoglyceride Lipase16.6High
N-EthylmaleimideMonoglyceride Lipase53Moderate
N-MethylmaleimideMonoglyceride Lipase42Low

Q & A

Q. How should researchers address variability in synthetic yields of this compound across laboratories?

  • Methodological Answer : Conduct round-robin tests with harmonized protocols (e.g., identical reagent grades, equipment calibration). Analyze yield differences using multivariate regression and report findings in open-access platforms to foster community consensus .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nonylmaleimide
Reactant of Route 2
Reactant of Route 2
N-Nonylmaleimide

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